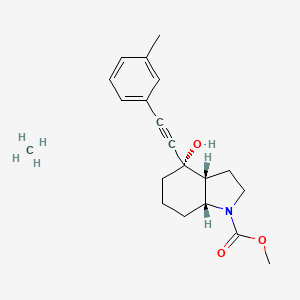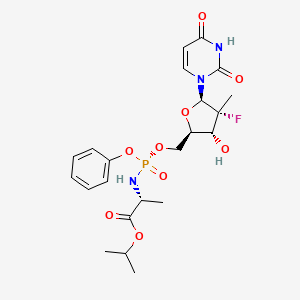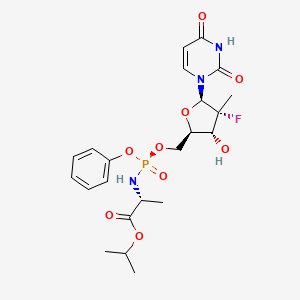
Sofosbuvir impurity C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sofosbuvir impurity C is a byproduct formed during the synthesis of Sofosbuvir, an antiviral medication used to treat chronic hepatitis C. This compound is one of several impurities that can be present in the final product and must be controlled to ensure the safety and efficacy of the medication. The presence of impurities in pharmaceuticals is a critical quality attribute that must be monitored and minimized.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sofosbuvir impurity C typically occurs during the multi-step synthesis of Sofosbuvir. The synthetic route involves the coupling of nucleoside analogs with phosphoramidate derivatives. Specific reaction conditions, such as temperature, solvent, and catalysts, can influence the formation of impurities. For example, the use of certain solvents or reaction temperatures may promote the formation of this compound.
Industrial Production Methods
In industrial production, the synthesis of Sofosbuvir is optimized to minimize the formation of impurities, including this compound. This involves careful control of reaction parameters and purification steps. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify impurities in the final product. The goal is to ensure that the levels of this compound are within acceptable limits as defined by regulatory guidelines.
化学反应分析
Types of Reactions
Sofosbuvir impurity C can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reducing agents can convert this compound to reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chemical structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated or ketone derivatives, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of substituted analogs.
科学研究应用
Sofosbuvir impurity C is primarily studied in the context of pharmaceutical quality control. Its presence and levels are monitored to ensure the safety and efficacy of Sofosbuvir. Research applications include:
Analytical Chemistry: Development of analytical methods to detect and quantify this compound.
Pharmacology: Studying the potential biological effects and toxicity of this compound.
Regulatory Science: Establishing guidelines and limits for acceptable levels of impurities in pharmaceuticals.
作用机制
As an impurity, Sofosbuvir impurity C does not have a therapeutic mechanism of action. understanding its formation and behavior is crucial for ensuring the quality of Sofosbuvir. The molecular pathways involved in its formation include side reactions during the synthesis of the active pharmaceutical ingredient.
相似化合物的比较
Similar Compounds
- Sofosbuvir impurity A
- Sofosbuvir impurity B
- Sofosbuvir impurity D
Uniqueness
Sofosbuvir impurity C is unique in its specific chemical structure and formation pathway. While other impurities may share similar functional groups or reaction mechanisms, this compound has distinct characteristics that require targeted analytical methods for detection and quantification.
属性
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHDVOVKQGIBA-MOLXTFABSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
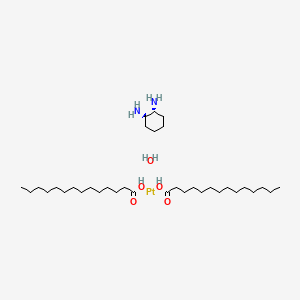
![(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18Z,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10800291.png)
![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B10800299.png)
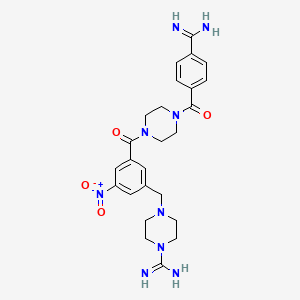
![magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole](/img/structure/B10800311.png)
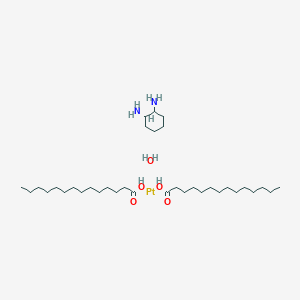
![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B10800321.png)
![butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate](/img/structure/B10800328.png)
![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide](/img/structure/B10800333.png)
![(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid](/img/structure/B10800342.png)
![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;methane](/img/structure/B10800351.png)

